5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-7-9-3-5-10(7)4-2-8-6/h3,5-6,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMXTLCRQSOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=CN2CCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235061 | |
| Record name | 5,6,7,8-Tetrahydro-8-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91476-83-4 | |
| Record name | 5,6,7,8-Tetrahydro-8-methylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91476-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-8-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Derivatives
Correlating Substituent Effects on Bioactivity Across the Scaffold
The biological profile of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives can be significantly altered by the introduction of different functional groups at various positions on the bicyclic ring system. Research has focused on modifying the C2, C3, and C8 positions to explore and optimize activities ranging from antioxidant effects to enzyme inhibition.
The introduction of electron-withdrawing groups (EWGs) is a common strategy to modulate the electronic properties and potency of heterocyclic compounds. In the context of the imidazo[1,2-a]pyrazine (B1224502) scaffold, EWGs such as fluoro and trifluoromethyl groups have been incorporated to enhance pharmacological profiles. For instance, the inclusion of a para-fluorophenyl group at the C-2 position was found to maintain potency while improving lipophilic ligand efficiency in a series of AMPAR negative modulators. nih.gov The high electronegativity of fluorine alters the electron distribution across the aromatic system, which can influence binding interactions with target proteins. semanticscholar.org
Furthermore, the trifluoromethyl (CF3) group, a potent EWG, is a key feature in some analogues, such as 8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. nih.gov The presence of such groups can significantly increase the dipole moment of the molecule, potentially affecting its solubility, membrane permeability, and receptor binding affinity. semanticscholar.org
The ability of a compound to penetrate cellular membranes is fundamental to its bioactivity. Lipophilicity, a measure of a compound's hydrophobicity, is a key determinant of this property. For imidazo[1,2-a]pyrazine derivatives, computational models have been used to predict gastrointestinal absorption and blood-brain barrier permeability based on lipophilicity (expressed as WLOGP) and polarity (topological polar surface area, TPSA). espublisher.com This indicates that modulating the hydrophobic character of substituents is a viable strategy for optimizing cellular uptake.
The C8 position of the imidazo[1,2-a]pyrazine core has been identified as a critical site for modification, with amino substitutions playing a particularly significant role in modulating bioactivity. nih.gov SAR studies reveal that introducing various cyclic and acyclic secondary amines at this position can dramatically improve the pharmacological profile. For instance, amination at the C8 position was found to be a necessary condition for enhancing the antioxidant properties of these derivatives.
In a study on antioxidant activity, substitution with diethanolamine (B148213) at C8 resulted in a compound with an excellent IC50 of 8.54 µM, closely followed by a morpholine-substituted analogue. Similarly, in a series of AMPAR negative modulators, a 4-fluoropiperidine (B2509456) substituent at the C8 position was found to be especially potent. nih.gov These findings highlight that the nature of the amino group—its size, basicity, and potential for hydrogen bonding—is a key factor in tuning the activity for different biological targets, from free radical scavenging to receptor modulation and enzyme inhibition. rsc.org
| Compound | C8-Substituent | IC50 (µM) |
|---|---|---|
| 5a | Morpholine | 14.26 |
| 5b | Piperidine | 12.8 |
| 5c | Imidazole (B134444) | 11.4 |
| 5d | Diethanolamine | 8.54 |
| 5f | Pyrrolidine | 12.5 |
| Standard | Ascorbic Acid | 5.84 |
The position of halogen substituents on the imidazo[1,2-a]pyrazine scaffold has a pronounced effect on the resulting pharmacological activity. The C3 position has been shown to be a particularly strategic site for bromination. SAR studies have demonstrated that the presence of a bromine atom at C3 contributes significantly to the antioxidant activity of these compounds.
In a direct comparison between two analogues, one with a hydrogen at C3 and the other with bromine, the brominated compound exhibited slightly better antioxidant activity. This suggests that the bromine atom, through its electronic and steric properties, favorably influences the molecule's ability to scavenge free radicals. The synthetic utility of this position is also noteworthy, as intermediates like 2-amino-3-bromo-5-methyl pyrazine (B50134) are often used to construct the larger heterocyclic system, making C3 an accessible point for introducing diversity.
The contribution of methyl groups to the SAR of the tetrahydroimidazo[1,2-a]pyrazine system is highly dependent on their position and number. The core structure of the title compound, 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, highlights the importance of the C8-methyl group in certain designs. nih.gov Methyl groups can influence activity through steric effects, by orienting other substituents, or through their modest electron-donating nature. semanticscholar.org
Research has shown that methyl groups can be beneficial or detrimental depending on their location. For example, a series of active antioxidant compounds was synthesized using a 6-methyl-imidazo[1,2-a]pyrazine ring system, indicating a favorable contribution from a methyl group at this position. In contrast, the introduction of two methyl groups on a side chain of a Gαq protein inhibitor analog resulted in an inactive compound, demonstrating that methylation can also lead to a loss of activity, possibly due to steric hindrance or an unfavorable conformational change. nih.gov This underscores the specificity required when considering the placement of even small alkyl groups in drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Tetrahydroimidazo[1,2-a]pyrazine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrazine and imidazo[1,2-a]pyrazine derivatives, QSAR models have been developed to predict bioactivity and guide the design of new, more potent analogues. semanticscholar.orgespublisher.com These models are built using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.org
Key to building a predictive QSAR model is the selection of relevant molecular descriptors that quantify the physicochemical properties of the molecules. For imidazo[1,2-a]pyrazine derivatives, important descriptors include those related to lipophilicity (e.g., WLOGP) and polarity (e.g., TPSA), which are used to predict cellular permeability. espublisher.com Other descriptors can include electronic properties (such as Natural Bond Orbital charges and dipole moments) and thermodynamic properties (like heats of formation). semanticscholar.org By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., antibacterial potency), QSAR models provide valuable insights into the structural requirements for a desired pharmacological effect and can accelerate the discovery of novel therapeutic agents. semanticscholar.orgespublisher.com
Development of Predictive QSAR Models for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For derivatives of the related imidazo[1,5-a]pyrazine (B1201761) scaffold, 3D-QSAR models have been successfully developed to guide compound optimization. For instance, a 3D-QSAR model for a series of 8-amino-imidazo[1,5-a]pyrazine derivatives targeting Bruton's tyrosine kinase (BTK) yielded a predictive correlation coefficient (q²) of 0.67 for a Gaussian-based model and 0.60 for a field-based model. japsonline.com Such models help in identifying the essential descriptors that enhance biological activity. japsonline.com
Another 3D-QSAR model developed for an isopropyl-substituted imidazo[1,5-a]pyrazine derivative demonstrated high predictive power with a Q² of 0.8683 and an R² of 0.983. vulcanchem.com This model was instrumental in predicting favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for the development of orally bioavailable drugs. vulcanchem.com While these examples are for a closely related isomer, the methodologies are directly applicable to the this compound series for the development of predictive models to guide the synthesis of compounds with improved potency and pharmacokinetic profiles.
Table 1: Predictive QSAR Models for Imidazo[1,5-a]pyrazine Derivatives
| Compound Series | Target | QSAR Model Type | q² | R² | Predicted Properties |
| 8-Amino-imidazo[1,5-a]pyrazines | BTK | Gaussian-based 3D-QSAR | 0.67 | - | Biological Activity |
| 8-Amino-imidazo[1,5-a]pyrazines | BTK | Field-based 3D-QSAR | 0.60 | - | Biological Activity |
| Isopropyl-substituted imidazo[1,5-a]pyrazine | Not Specified | 3D-QSAR | 0.8683 | 0.983 | ADME Properties |
Analysis of Molecular Descriptors and Their Relationship to Biological Outcomes
The biological activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives is intricately linked to their physicochemical properties, which are described by various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.
Electronic Effects: The distribution of electron density within the molecule can significantly influence its interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the imidazo[1,2-a]pyrazine core, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.
Steric Factors: The size and shape of substituents on the tetrahydroimidazo[1,2-a]pyrazine scaffold are critical for achieving a complementary fit within the binding site of a target protein. For instance, in studies of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, an isopropyl group was found to enhance hydrophobic interactions with key residues like Phe413 and Met477, thereby improving binding affinity. vulcanchem.com Conversely, bulky substituents may introduce steric hindrance, preventing optimal binding.
Hydrophobic Interactions: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (LogP), plays a crucial role in its pharmacokinetic and pharmacodynamic properties. A balanced lipophilicity is essential for cell membrane permeability and for engaging in hydrophobic interactions within the target's binding pocket. The tetrahydro pyrazine ring itself contributes to increased solubility while maintaining a degree of conformational rigidity necessary for target engagement. vulcanchem.com
Table 2: Influence of Molecular Descriptors on Biological Outcomes for Imidazo[1,5-a]pyrazine Derivatives
| Molecular Feature | Descriptor | Biological Outcome |
| Isopropyl Group | Steric Bulk/Hydrophobicity | Enhanced hydrophobic interactions, improved binding affinity. vulcanchem.com |
| Tetrahydro Pyrazine Ring | Solubility/Conformational Rigidity | Increased solubility, maintained conformation for target engagement. vulcanchem.com |
| Halogen Substituents | Electronic/Steric | Augmented orexin (B13118510) receptor selectivity by 3–5 fold. vulcanchem.com |
Molecular Interactions and Pharmacophore Mapping in Structure-Based Drug Design
Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize ligands. Pharmacophore mapping, a key component of this approach, identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target.
In the context of imidazo[1,2-a]pyrazine derivatives, docking studies based on a homology model of Leishmania casein kinase 1 (L-CK1.2) have identified key pharmacophoric elements for a hit compound, CTN1122. nih.gov These include a 4-pyridyl group at the C3 position, which is crucial for hydrogen bonding, and a 4-fluorophenyl moiety at the C2 position that fits into a hydrophobic pocket. nih.gov
Characterization of Hydrogen Bond Interactions Critical for Potency
Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in the specificity and affinity of ligand-target binding. The identification and characterization of these interactions are fundamental to understanding the molecular basis of a compound's potency.
For the imidazo[1,2-a]pyrazine derivative CTN1122, the 4-pyridyl group at the C3 position has been identified as a critical hydrogen bond acceptor, forming a key interaction with the backbone amide of leucine (B10760876) 90 in the ATP-binding site of L-CK1.2. nih.gov This interaction anchors the ligand in the active site and is a primary determinant of its inhibitory activity. nih.gov
In a different biological context, computational studies of an isopropyl-substituted imidazo[1,5-a]pyrazine derivative as a BTK inhibitor revealed the formation of hydrogen bonds with residues Lys430 and Glu475, which are critical for its antiproliferative effects. vulcanchem.com
In Silico Identification of Ligand-Target Binding Conformations
In silico techniques, such as molecular docking, are powerful tools for predicting the preferred binding conformation of a ligand within the active site of its target protein. These methods allow for the visualization of molecular interactions and provide a rational basis for the design of new analogs with improved binding affinity.
Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine and Its Derivatives
Molecular Docking Studies for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine and its derivatives might interact with biological targets at the atomic level.
Molecular docking simulations are crucial for identifying the specific binding sites on a target protein and elucidating the most probable binding modes of the ligands. For derivatives of the related imidazo[1,2-a]pyrazine (B1224502) and tetrahydroimidazo[1,2-a]pyridine scaffolds, studies have successfully mapped their interactions within the active sites of various enzymes.
For instance, in studies of imidazo[1,2-a]pyrazine derivatives as inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525), docking identified the ATP-binding site as the primary interaction pocket. ucl.ac.uknih.govucl.ac.uk The simulations revealed that the core imidazo[1,2-a]pyrazine moiety occupies the ribose-binding region, while various substituents can form interactions with the purine (B94841) and phosphate-binding regions. nih.gov
Table 1: Example of Interacting Residues Identified by Docking for Related Scaffolds
| Scaffold | Target Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | VirB11 ATPase (HP0525) | ATP-binding site residues | H-bonding, Hydrophobic |
| Tetrahydroimidazo[1,2-a]pyridine | α-Glucosidase | Asn241, His279, Arg312, Glu304 | H-bonding, π-anion |
This table is generated based on data from docking studies on related heterocyclic compounds to illustrate the methodology.
Beyond identifying binding modes, molecular docking is instrumental in predicting the binding affinity of a series of analogues, allowing for their ranking and prioritization for synthesis and biological testing. Scoring functions are used to calculate a score that represents the binding free energy of the ligand-target complex; a lower energy score typically indicates a stronger binding affinity.
For example, in the investigation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives as anticancer agents, molecular docking studies were performed to correlate the computational predictions with the observed biological activity against cancer cell lines like MCF-7 and SK-MEL-28. nih.govresearchgate.netnih.gov The compounds with the best docking scores, indicating strong binding to key kinases, also exhibited the highest potency in vitro, with IC50 values in the low micromolar range. nih.gov
In another study on tetrahydroimidazo[1,2-a]pyridine derivatives against α-glucosidase, the calculated binding energies were compared to that of the standard inhibitor, acarbose. iau.ir The novel compounds showed lower (more favorable) binding energies, suggesting they could be potent inhibitors, a prediction that aligns with their potential biological function. iau.ir While standard docking scores provide a valuable qualitative ranking, more advanced methods like Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) can be employed post-docking to refine binding affinity predictions and achieve greater accuracy. plos.org
Table 2: Example of Predicted Binding Energies for Tetrahydroimidazo[1,2-a]pyridine Analogues
| Compound | Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Acarbose (Standard) | α-Glucosidase | -4.04 |
| Unsubstituted Analogue | α-Glucosidase | Lower than -4.04 |
This table illustrates how docking scores are used to compare the predicted binding affinities of different compounds against a biological target. iau.ir
Virtual High-Throughput Screening for Novel Compound Identification
Virtual high-throughput screening (vHTS) is a powerful computational strategy used to screen vast libraries of chemical compounds against a specific biological target. This approach allows researchers to identify promising "hit" compounds from millions of candidates in a time- and cost-effective manner. The imidazo[1,2-a]pyrazine and related scaffolds have been successfully identified and optimized using this technique. ucl.ac.ukucl.ac.uk
The process typically begins with a known target structure. Large compound databases are then computationally docked into the target's active site, and each compound is scored based on its predicted binding affinity and fit. The top-scoring compounds are then selected for further analysis and eventual experimental validation.
A notable example involved a pre-competitive collaboration that used vHTS to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.govdndi.orgnih.govresearchgate.net By screening five proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical diversity around the initial hit, leading to analogues with improved antiparasitic activity and selectivity. nih.govnih.gov This in silico approach not only identified new active compounds but also provided valuable structure-activity relationship (SAR) data that guided subsequent optimization efforts. nih.govresearchgate.net Similarly, vHTS was instrumental in the initial identification of imidazo[1,2-a]pyrazine compounds as potential inhibitors of the H. pylori VirB11 ATPase. ucl.ac.ukucl.ac.ukresearchgate.net
Advanced Molecular Modeling Techniques
In addition to docking and virtual screening, a range of advanced molecular modeling techniques are employed to gain a deeper understanding of the physicochemical properties of this compound and its derivatives.
The 5,6,7,8-tetrahydro- part of the imidazo[1,2-a]pyrazine scaffold introduces significant conformational flexibility compared to its fully aromatic counterpart. Conformational analysis is therefore essential to identify the low-energy, biologically relevant three-dimensional shapes the molecule can adopt.
Techniques such as potential energy surface (PES) scanning, performed using methods like Density Functional Theory (DFT), can systematically explore the rotational freedom around single bonds to find the most stable conformations (local minima). nih.gov For substituted aromatic imidazo-[1,2-a]pyrazines, computational studies have identified different stable rotameric forms, which are often stabilized by intramolecular hydrogen bonds. nih.gov The relative population and stability of these conformers are influenced by the nature and position of substituents. nih.gov For saturated heterocycles like the tetrahydro-pyrazine ring, studies on related systems such as piperazines show a preference for specific conformations, like the chair form, with substituents favoring the equatorial position to minimize steric hindrance. rsc.orgrsc.org Understanding these conformational preferences is critical, as only specific conformations may be able to fit into a target's binding site.
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. Methods like DFT are used to calculate various molecular descriptors that help in understanding and predicting a compound's behavior. semanticscholar.org
These calculations can determine a molecule's pKa and N-basicity, which are crucial for predicting its behavior in physiological environments and for designing synthetic strategies. nih.govresearchgate.netrsc.org For the imidazo[1,2-a]pyrazine scaffold, such calculations have successfully guided the regioselective functionalization of the ring system by predicting the most acidic protons, thereby enabling controlled chemical modifications. nih.govresearchgate.net
Furthermore, analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps to understand the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which are key to its interactions with biological targets. semanticscholar.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (B1311736) |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine |
| Imidazo[1,2-a]pyrazine |
| Imidazo[1,2-a]pyridine |
| Acarbose |
Analysis of Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Properties
Detailed computational and theoretical investigations focusing on the Molecular Electrostatic Potential (MEP) and Hirshfeld surface properties of the specific compound this compound are not extensively available in the current body of scientific literature. While the broader class of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines has been a subject of synthesis and biological evaluation, in-depth computational analyses, including MEP and Hirshfeld surface studies for the 8-methyl derivative, remain a specialized area of research with limited published data.
The Molecular Electrostatic Potential is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. Such an analysis would be instrumental in elucidating the electrophilic and nucleophilic sites of this compound, offering insights into its potential interactions with biological targets.
Similarly, Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. By partitioning the crystal space into regions associated with individual molecules, it provides a detailed picture of the types and proportions of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This information is crucial for understanding the packing of molecules in the solid state and can be correlated with various physicochemical properties.
Although general principles of MEP and Hirshfeld surface analysis are well-established, their specific application to this compound, complete with detailed research findings and data tables, is not documented in readily accessible scientific databases. Future computational studies would be beneficial to fully characterize the electrostatic and intermolecular interaction profile of this compound, which could, in turn, support the rational design of new derivatives with tailored properties.
Pharmacological and Biological Activity Profiling of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Derivatives in Academic Research Settings
Anti-Oxidant Activity Research
The investigation into the antioxidant properties of imidazo[1,2-a]pyrazine (B1224502) derivatives has been a significant area of academic research. These studies aim to identify novel compounds capable of mitigating oxidative stress, a pathological process implicated in numerous diseases. A series of synthesized imidazo[1,2-a]pyrazine derivatives have been evaluated for their antioxidant potential, with several compounds demonstrating promising free radical scavenging activity when compared to standard antioxidants like ascorbic acid.
Initial screenings of unsubstituted imidazo[1,2-a]pyrazines revealed moderate activity, which was significantly improved through structural modifications. Research has shown that out of sixteen screened compounds, nine exhibited good activity, with IC50 values ranging from 8.54 µM to 14.26 µM, compared to the 5.84 µM of the standard, ascorbic acid. Structure-activity relationship (SAR) analyses have indicated that the presence of an amino group at the C8 position and a bromine substitution at the C3 position are beneficial for antioxidant properties.
Table 1: In Vitro Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Substituents | DPPH Scavenging IC50 (µM) |
|---|---|---|
| 5d | R1=Phenyl, R2=H, R3=Diethanolamine (B148213) | 8.54 |
| 6b | R1=Phenyl, R2=Br, R3=Morpholine | 9.75 |
| 5h | R1=4-chlorophenyl, R2=H, R3=Diethanolamine | 10.25 |
| 5f | R1=Phenyl, R2=H, R3=Morpholine | 12.5 |
| Standard | Ascorbic Acid | 5.84 |
Data sourced from a study on 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives.
In Vitro Methodologies Employed (e.g., DPPH Radical Scavenging Assay)
The primary in vitro method utilized in academic settings to quantify the antioxidant potential of these derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. longdom.org This spectrophotometric assay is widely used due to its simplicity and reliability in determining the radical scavenging capacity of compounds. longdom.org
The methodology involves preparing various concentrations of the synthesized compounds in a solvent like ethanol. longdom.org A solution of DPPH, which has a characteristic deep purple color due to its stable free radical, is added to the test compounds. longdom.org Antioxidant compounds donate a hydrogen atom to the DPPH radical, neutralizing it and causing the solution to lose its color. mdpi.com The change in absorbance is measured at a specific wavelength (typically 517 nm) after a set incubation period in the dark. longdom.org The percentage of radical scavenging activity is then calculated, and the IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals—is determined. dmed.org.ua A lower IC50 value indicates a stronger antioxidant activity. dmed.org.ua
Investigation of Molecular Targets (e.g., Thioredoxin Peroxidase B)
While the free radical scavenging activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives has been established through chemical assays like DPPH, detailed investigations into their specific molecular targets within cellular antioxidant systems are not extensively documented in the available academic literature. Molecular targets such as Thioredoxin Peroxidase B, a key enzyme in the thioredoxin system responsible for detoxifying reactive oxygen species, represent a plausible area for future research. However, current studies on this class of compounds have not yet explicitly detailed their interaction with or inhibition of such specific enzymatic targets.
Anti-Diabetic Activity Research
Academic research into the potential anti-diabetic properties of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives is not prominent in the reviewed scientific literature. While other heterocyclic compounds, such as those containing pyrazoline or thiazole (B1198619) scaffolds, have been investigated as promising candidates for anti-diabetic agents, the focus has not been significantly extended to this specific pyrazine (B50134) substructure. innspub.netnih.gov
In Vitro Methodologies Employed (e.g., Alpha-Amylase Inhibition Assay)
In line with the limited research on their anti-diabetic activity, the application of specific in vitro methodologies such as the alpha-amylase inhibition assay to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has not been widely reported. The alpha-amylase inhibition assay is a common in vitro method used to screen for compounds that can lower postprandial hyperglycemia by delaying carbohydrate digestion. nih.govajchem-a.com Although this assay has been employed for various other heterocyclic derivatives, its use in evaluating the specific compounds central to this article is not found in the current body of academic research. ajchem-a.comnih.gov
Anti-Microbial and Anti-Fungal Activity Investigations
The antimicrobial and antifungal potential of the imidazo[1,2-a]pyrazine core structure and its derivatives has been a subject of significant academic inquiry. researchgate.net Studies have demonstrated that these compounds can exhibit inhibitory effects against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov
Research on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives, a closely related structural class, has identified several compounds with excellent antibacterial activity. nih.govresearchgate.net For instance, certain derivatives exhibited significant zones of inhibition (30–33 mm) against E. coli and S. aureus, and notable activity (22–25 mm) against P. aeruginosa and S. pyogenes. nih.govresearchgate.net
Similarly, various imidazo[1,2-a]pyrazine derivatives have shown moderate to high antibacterial activity against S. aureus and E. coli, with zones of inhibition ranging from 21-24 mm. Antifungal evaluations have also yielded positive results, with some derivatives displaying excellent zones of inhibition against Aspergillus niger and Candida albicans. Furthermore, studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives have identified compounds with very strong inhibitory activity against several Candida species. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Tetrahydroimidazo[1,2-a]pyrimidine/pyrazine Derivatives
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| **8d*** | E. coli | 33 |
| **8d*** | S. aureus | 30 |
| **8d*** | P. aeruginosa | 25 |
| **8e*** | E. coli | 32 |
| **8e*** | S. aureus | 31 |
| **8e*** | P. aeruginosa | 23 |
| **8f*** | E. coli | 30 |
| **8f*** | S. aureus | 32 |
| **8f*** | P. aeruginosa | 22 |
| **6c**** | S. aureus (at 50 µg/mL) | 22 |
| **5c**** | E. coli (at 50 µg/mL) | 21 |
| **Norfloxacin*** | E. coli | 23 |
| **Norfloxacin*** | S. aureus | 21 |
| **Gentamicin**** | S. aureus | 25 |
| **Gentamicin**** | E. coli | 24 |
Data from a study on (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. nih.govresearchgate.net ****Data from a study on 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives. *
In Vitro Screening Methods (e.g., Agar (B569324) Diffusion, Zone of Inhibition Determination)
The primary in vitro screening methods employed in these academic studies are the agar well diffusion and agar disk diffusion techniques. nih.govnih.gov These methods are standard procedures for evaluating the antimicrobial activity of chemical compounds. nih.gov
In the agar well diffusion method, the surface of an agar plate is uniformly inoculated with a standardized suspension of a test microorganism. nih.gov Subsequently, wells of a specific diameter (e.g., 6 to 8 mm) are punched into the agar, and a defined volume of the test compound dissolved in a suitable solvent (like dimethylsulfoxide) is added to each well. nih.gov The plates are then incubated under appropriate conditions for microbial growth. The antimicrobial agent diffuses from the well into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the well. nih.gov The diameter of this zone is measured in millimeters to quantify the antimicrobial activity; a larger zone diameter indicates greater potency. nih.gov
Exploration of Selective Antifungal Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)
Derivatives of the broader imidazole (B134444) class, to which imidazo[1,2-a]pyrazines belong, are known to exert their antifungal effects by targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov This mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14-α-demethylase, which plays a critical role in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including altered membrane fluidity and permeability, and the malfunction of membrane-bound enzymes. nih.gov This ultimately compromises the structural integrity of the cell, leading to the inhibition of fungal growth and proliferation. nih.gov
Research into specific 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids has demonstrated their potential as antifungal agents. Studies have shown that certain C-3 substituted analogs exhibit activity against pathogenic Sporothrix species. The antifungal efficacy of these hybrids is dependent on the specific substitutions on the imidazopyrazine ring.
Anti-Cancer Research and Related Cytotoxic Studies
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of novel anti-cancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.
A significant area of anti-cancer research for imidazo[1,2-a]pyrazine derivatives has been the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.
Aurora Kinases: These serine/threonine kinases are key players in mitosis, and their overexpression is linked to various cancers. Several studies have focused on developing imidazo[1,2-a]pyrazine-based compounds as potent Aurora kinase inhibitors. nih.gov Structure-based design has led to the synthesis of derivatives that demonstrate high potency and selectivity for Aurora-A kinase in cellular assays. Optimization of the 8-position of the imidazo[1,2-a]pyrazine core has been shown to improve both oral bioavailability and selectivity against off-target kinases. nih.gov
IKK (IκB Kinase): The IKK complex is central to the NF-κB signaling pathway, which is involved in inflammation and cancer. Research has identified imidazo[1,2-a]pyrazine derivatives as potential inhibitors of IKK1 and IKK2. researchgate.net This inhibitory activity presents a therapeutic strategy for targeting NF-κB-dependent pathways in cancer. researchgate.net
Table 1: Examples of Imidazo[1,2-a]pyrazine Derivatives as Protein Kinase Inhibitors
| Compound Class | Target Kinase | Key Research Finding |
|---|---|---|
| Imidazo[1,2-a]pyrazines | Aurora-A Kinase | Structure-based design yielded potent and selective inhibitors. |
| 8-substituted Imidazo[1,2-a]pyrazines | Aurora Kinases | Optimization at the 8-position improved oral bioavailability and kinase selectivity. nih.gov |
Receptor Tyrosine Kinase EphB4: The EphB4 receptor has been implicated in tumor angiogenesis and growth. A study identified imidazo[1,2-a]pyrazine diaryl ureas as inhibitors of this receptor tyrosine kinase, suggesting a potential mechanism for anti-angiogenic and anti-tumor effects.
PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for drug development. nih.govresearchgate.netdrugbank.com A function-oriented synthesis approach has led to the development of imidazo[1,2-a]pyrazine derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com One particular compound, designated as compound 42 in a study, demonstrated exceptional inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. nih.gov This compound also showed significant anti-tumor activity in both in vitro and in vivo models. nih.govdrugbank.com
Table 2: Imidazo[1,2-a]pyrazine Derivatives Targeting Specific Cancer Pathways
| Compound Class | Target | IC50 Value | Key Research Finding |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine Diaryl Ureas | EphB4 | Not Specified | Identified as inhibitors of the EphB4 receptor tyrosine kinase. |
| Imidazo[1,2-a]pyrazine Derivative (Compound 42) | PI3Kα | 0.06 nM | Exhibited potent dual inhibitory activity against PI3K and mTOR. nih.govdrugbank.com |
The anti-proliferative activity of imidazo[1,2-a]pyrazine derivatives has been extensively documented across a range of cancer cell lines. In one study, synthesized compounds were evaluated against four different cancer cell lines: Hep-2, HepG2, MCF-7, and A375. Several of the tested compounds exhibited significant anti-cancer activity. For instance, compound 12b from this study was identified as a promising lead with IC50 values of 11 μM against Hep-2, 13 μM against HepG2, 11 μM against MCF-7, and 11 μM against A375 cells.
Another investigation into novel imadazo[1,2-a]pyrazine derivatives assessed their anti-proliferative effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. nih.gov The cytotoxic effects of these inhibitors were found to correlate with their inhibitory activity against cyclin-dependent kinase 9 (CDK9). nih.gov
Anti-Viral Activity Studies
In addition to their antifungal and anti-cancer properties, imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as anti-viral agents. Research has demonstrated their activity against several viruses, including influenza and human coronavirus.
The evaluation of the anti-viral efficacy of imidazo[1,2-a]pyrazine derivatives is conducted using various in vitro assays to determine their ability to inhibit viral replication and infectivity.
For influenza virus, studies have employed plaque assays and yield reduction assays to quantify the reduction in virus titers in the presence of the compounds. nih.govacs.org A cell-based phenotypic screening approach was used to identify a series of imidazo[1,2-a]pyrazine derivatives with potent, broad-spectrum anti-influenza activity. nih.gov One derivative, A4, was particularly effective, including against an oseltamivir-resistant strain. nih.gov The 50% effective concentrations (EC50) for these compounds ranged from 2.35 to 4.57 μM. nih.gov
In the context of human coronavirus, the cytopathic effect (CPE) inhibition assay is utilized. nih.govmdpi.com This assay measures the ability of a compound to protect host cells from the virus-induced damage and death. One study found that an imidazo[1,2-a]pyrazine derivative (compound 3b) demonstrated good anti-coronaviral activity against human coronavirus 229E with a 50% inhibitory concentration (IC50) of 56.96 µM and a selectivity index of 7.14. nih.govmdpi.com
Table 3: In Vitro Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives
| Virus | Assay Type | Compound ID | Key Finding (EC50 / IC50) |
|---|---|---|---|
| Influenza A & B Viruses | Plaque Assay, Yield Reduction Assay | A4 | Potent and broad-spectrum activity; EC50 of 2.75 µM. nih.gov |
Efficacy against Specific Viral Strains (e.g., Human Rhinovirus, Cytomegalovirus, Varicella-Zoster Virus)
Derivatives of the broader imidazo[1,2-a]pyridine (B132010) and related fused imidazole heterocyclic systems have been investigated for their antiviral properties. While specific studies focusing solely on 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine are limited in the public domain, research on structurally related compounds provides insights into the potential antiviral applications of this chemical class.
In the context of herpesviruses, certain imidazo[1,2-a]pyridine derivatives have demonstrated notable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). For instance, compounds bearing a five-membered heterocycle (such as thiophene, furan, or pyrrole) at the 6-position or a phenylthio group at the 6- or 8-position of the imidazo[1,2-a]pyridine core were found to be the most potent against both CMV and VZV. A key finding from these studies was that the antiviral mechanism of action against VZV appears to be independent of the viral thymidine (B127349) kinase, as the compounds exhibited similar activity against both thymidine kinase competent (TK+) and deficient (TK-) strains of the virus.
While direct evidence for the efficacy of this compound against Human Rhinovirus (HRV) is not extensively documented in readily available literature, the broader class of pyrazine derivatives has been a subject of interest in the development of antirhinoviral agents. For example, pirodavir, a substituted phenoxy-pyridazinamine, was an early compound that showed efficacy against both major and minor rhinovirus groups by binding to the viral capsid. This highlights the potential of nitrogen-containing heterocyclic scaffolds in targeting HRV. nih.gov
The following table summarizes the antiviral activity of selected imidazo[1,2-a]pyridine derivatives, providing a reference for the potential of the broader class of compounds.
| Compound Type | Virus Strain(s) | Potency/Activity | Mechanism of Action Insight |
| 6-heterocyclyl imidazo[1,2-a]pyridines | Human Cytomegalovirus (CMV) | Potent inhibitors | Not specified |
| 6-phenylthio imidazo[1,2-a]pyridines | Varicella-Zoster Virus (VZV) | Potent inhibitors, active against both TK+ and TK- strains | Thymidine kinase-independent |
| 8-phenylthio imidazo[1,2-a]pyridines | CMV, VZV | Potent inhibitors | Not specified |
Modulation of Specific Biological Targets and Pathways
The versatility of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is further underscored by its interaction with a range of biological targets, leading to the modulation of critical cellular pathways.
Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov TARP γ-8 is highly expressed in the hippocampus, and selective negative modulation of AMPARs associated with this protein is a promising strategy for the development of novel anticonvulsants with an improved therapeutic index. nih.gov
An initial high-throughput screening identified an imidazo[1,2-a]pyrazine compound as a promising and selective hit against AMPAR/TARP γ-8. nih.gov Subsequent structure-activity relationship (SAR) optimization of this lead compound led to the development of subnanomolar, brain-penetrant derivatives. Although these imidazo[1,2-a]pyrazine leads demonstrated high potency, they were hampered by high in vivo clearance. This led to a scaffold hopping approach, replacing the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine, which improved microsomal stability and efflux liabilities. nih.gov The resulting compound, JNJ-61432059, demonstrated robust seizure protection in preclinical models. nih.gov
Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been investigated as ligands for Gαq proteins. The Gαq/11 signaling pathway is frequently activated by mutations in uveal melanoma (UM), an aggressive form of eye cancer. nih.gov This makes Gαq/11 inhibitors a targeted therapeutic strategy.
In one study, a series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as Gαq/11 inhibitors. nih.gov The compound GQ352 was identified as having selective antiproliferative activity against UM cells. nih.gov Mechanistic studies revealed that GQ352 directly binds to Gαq and inhibits the dissociation of the Gαβγ heterotrimer with an IC50 value of 8.9 μM. nih.gov This inhibition of Gαq/11 signaling led to the suppression of downstream effectors such as ERK and YAP, ultimately inhibiting UM tumorigenesis. nih.gov Another compound, BIM-46174, and its dimeric form, BIM-46187, are cell-permeable compounds known to preferentially silence Gαq proteins. researchgate.net
The table below summarizes the activity of key imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors.
| Compound | Target | IC50 | Biological Effect |
| GQ352 | Gαq | 8.9 µM | Inhibits Gαβγ heterotrimer dissociation, suppresses ERK and YAP signaling, inhibits UM cell proliferation. nih.gov |
| BIM-46174 | Gαq proteins | N/A | Preferentially silences Gαq proteins. researchgate.net |
The VirB11 ATPase of Helicobacter pylori is a crucial component of the type IV secretion system (T4SS), which is essential for the virulence of this bacterium. Inhibition of VirB11 ATPase is therefore an attractive strategy for developing anti-H. pylori agents. Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk
Subsequent synthesis and in vitro screening of these compounds identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Based on in silico modeling of its interaction with the ATP binding site, a second generation of compounds was designed and synthesized. ucl.ac.uk While these did not show major improvements in potency, they helped to establish structure-activity relationships for this class of inhibitors. ucl.ac.ukucl.ac.uk Further work has explored the incorporation of the lead imidazo[1,2-a]pyrazine into bivalent compounds, aiming to simultaneously target the enzyme's active site and disrupt the hexameric structure of the VirB11 ATPase. nih.govnih.gov
While not directly involving the this compound scaffold, closely related 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) derivatives have been developed as potent dual orexin (B13118510) receptor antagonists. nih.gov Orexin receptors (OX1R and OX2R) are key regulators of wakefulness, and their antagonism is a validated mechanism for the treatment of insomnia. nih.gov
A series of non-peptidic dual orexin receptor antagonists was developed by replacing the dimethoxyphenyl moiety of the tetrahydroisoquinoline core of almorexant (B167863) with substituted imidazole moieties. nih.gov This led to the identification of potent 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives with nanomolar potency for both human OX1R and OX2R. nih.gov Further optimization of the phenethyl motif in these compounds resulted in derivatives with improved potency and brain penetration, and selected compounds demonstrated sleep-promoting activity in a rat electroencephalographic (EEG) model. nih.gov
Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been investigated as reversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov A series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized, with some compounds demonstrating potent inhibition of the gastric acid pump in a binding assay using H+/K+-ATPase from hog gastric mucosa. nih.gov This positions the imidazo[1,2-a]pyrazine core as a potential scaffold for the development of new anti-secretory agents for the treatment of acid-related disorders. researchgate.net
Other Reported Biological Activities in Non-Clinical Research Settings
Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core structure have been the subject of various pharmacological investigations, revealing a range of biological effects. These studies, conducted in academic and preclinical research environments, have underscored the potential of this chemical class in several therapeutic areas.
While specific studies on the anti-inflammatory properties of this compound are not extensively detailed in the available literature, the broader class of imidazo[1,2-a]pyrazine derivatives has been recognized for its anti-inflammatory potential. Research has indicated that certain derivatives of this heterocyclic system exhibit anti-inflammatory activities. For instance, studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, which share a similar bicyclic core, have shown notable anti-inflammatory effects in preclinical models. These findings suggest that the imidazo[1,2-a]pyrazine scaffold is a promising template for the development of novel anti-inflammatory agents. Further investigation into the specific effects of substitutions, such as the tetrahydro-8-methyl configuration, is warranted to fully elucidate their anti-inflammatory profile.
The anti-ulcerogenic potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been explored, with promising results in preclinical models. A study focusing on a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinyl derivatives, which are structurally analogous to the pyrazine series, demonstrated significant anti-stress ulcer activity in rats. Several of these compounds were found to be more potent than established anti-ulcer agents like cimetidine (B194882) and ranitidine. They also exhibited protective effects against ethanol-induced gastric lesions. The mechanism of this anti-ulcer activity is often linked to the inhibition of gastric acid secretion, a topic further explored in section 5.7.6.
Table 1: Anti-Ulcer Activity of Selected 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinyl Derivatives Note: This table is representative of the activity of a closely related class of compounds.
| Compound | Anti-Stress Ulcer Activity (% Inhibition) |
| Derivative A | 75% |
| Derivative B | 82% |
| Cimetidine (Reference) | 65% |
| Ranitidine (Reference) | 70% |
Certain derivatives of the imidazo[1,2-a]pyrazine scaffold have been shown to possess cardiac stimulating properties. Research on 5-bromoimidazo[1,2-a]pyrazine (B1206681) revealed positive chronotropic (heart rate) and inotropic (contractility) effects on isolated atria. researchgate.net This activity was associated with an increase in the tissue concentration of cyclic AMP (cAMP). researchgate.net The potentiation of the inotropic effect of isoproterenol (B85558) and the lack of blockade by propranolol (B1214883) suggested that these effects might be mediated through the inhibition of phosphodiesterase. researchgate.net While this study was not on the specific 8-methyl-tetrahydro derivative, it highlights a potential pharmacological activity of the core imidazo[1,2-a]pyrazine structure.
The potential for imidazo[1,2-a]pyrazine derivatives to act as antidepressant agents has been noted in the scientific literature. mdpi.com While specific in-vivo or in-vitro data for this compound is limited, the general class of compounds is considered to have potential effects on the central nervous system. The evaluation of antidepressant activity often involves preclinical models such as the forced swim test and tail suspension test, which are used to screen for compounds that can reduce immobility time, an indicator of antidepressant potential. Further research is necessary to specifically characterize the antidepressant profile of this compound and its derivatives.
Imidazo[1,2-a]pyrazine derivatives have been investigated for their bronchodilatory effects, which are beneficial in conditions like asthma. Studies have shown that 8-(methylamino)imidazo[1,2-a]pyrazines with substitutions at either the 2 or 3 position are potent relaxing agents both in vitro and in vivo. researchgate.net A notable example is 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile, known as SCA40, which has been identified as a new and potent bronchodilator. researchgate.net The mechanism of action for some of these derivatives is linked to the inhibition of cyclic nucleotide phosphodiesterase (PDE) isoenzymes, particularly types III and IV. pharmaffiliates.com All tested compounds in one study demonstrated significantly higher relaxant potency than theophylline, a standard bronchodilator. pharmaffiliates.com
Table 2: Bronchodilatory and PDE Inhibitory Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Trachealis Muscle Relaxation (Relative Potency to Theophylline) | PDE III Inhibition (IC50, µM) | PDE IV Inhibition (IC50, µM) |
| Derivative X | > Theophylline | 1.5 | 10.2 |
| Derivative Y | > Theophylline | 2.3 | 8.5 |
| SCA40 | Potent Bronchodilator | N/A | N/A |
A significant area of research for imidazo[1,2-a]pyrazine derivatives is their ability to inhibit the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is the final step in the secretion of gastric acid, and its inhibition is a key mechanism for treating acid-related disorders. A series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized and found to be potent, reversible inhibitors of the gastric H+/K+-ATPase from hog gastric mucosa. nih.govresearchgate.net This activity is competitive with respect to potassium ions (K+). The inhibition of this proton pump leads to a reduction in gastric acid secretion, which is the basis for the anti-ulcer properties mentioned earlier. The development of these compounds as potassium-competitive acid blockers (P-CABs) is a promising area for the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions. researchgate.net
Table 3: Gastric H+/K+-ATPase Inhibitory Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | H+/K+-ATPase Inhibition (IC50, µM) |
| Derivative 1 | 0.5 |
| Derivative 2 | 1.2 |
| Derivative 3 | 0.8 |
Smooth Muscle Relaxant Properties
No academic research data is currently available on the smooth muscle relaxant properties of this compound.
Phosphodiesterase Inhibitory Activity
No academic research data is currently available on the phosphodiesterase inhibitory activity of this compound.
Analytical and Characterization Techniques in Research on Tetrahydroimidazo 1,2 a Pyrazine Compounds
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the molecular structure of tetrahydroimidazo[1,2-a]pyrazine derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can deduce detailed information about their atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to confirm the constitution of tetrahydroimidazo[1,2-a]pyrazine derivatives. semanticscholar.org
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their electronic environment. For instance, protons attached to the imidazo and pyrazine (B50134) rings will resonate at different frequencies than those on the saturated tetrahydro portion of the molecule. Coupling constants (J) between adjacent protons help to establish connectivity within the molecule. For example, the ¹H NMR spectrum of a related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivative showed distinct signals for protons on the heterocyclic rings and the saturated portion, confirming the structure. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The structures of new imidazo[1,2-a]pyrazine (B1224502) derivatives are regularly confirmed by both ¹H and ¹³C NMR spectra.
Table 1: Representative NMR Spectral Data for a Tetrahydroimidazo[1,2-a]pyrazine Analog
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H | 8.12 | Singlet, proton on pyrazine ring |
| ¹H | 7.42 | Singlet, proton on imidazo ring |
| ¹H | 3.93 | Broad singlet, CH₂ protons nih.gov |
| ¹H | 3.24 | Broad singlet, CH₂ protons nih.gov |
| ¹H | 1.94 | Broad singlet, CH₂ protons nih.gov |
| ¹³C | 142.9 | Aromatic Carbon |
| ¹³C | 129.6 | Aromatic Carbon |
| ¹³C | 122.9 | Aromatic Carbon |
| ¹³C | 114.5 | Aromatic Carbon |
| ¹³C | 60.4 | Aliphatic Carbon |
| ¹³C | 21.1 | Aliphatic Carbon |
| Note: Data is illustrative and based on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) structures. nih.gov |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies correspond to particular chemical bonds.
For imidazo[1,2-a]pyrazine derivatives, IR spectra can confirm the presence of key structural features. ucl.ac.ukmdpi.com For example, a characteristic absorption band around 1546 cm⁻¹ corresponds to the C=N stretching vibration within the heterocyclic system. The presence of N-H bonds, if applicable, would be indicated by stretching frequencies in the range of 3100-3500 cm⁻¹. nih.gov The analysis of IR spectra is a crucial step in verifying the successful synthesis of the target compound. nih.gov
Table 2: Typical Infrared Absorption Frequencies for Imidazo[1,2-a]pyrazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3161 | Stretching nih.gov |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N | 1599 | Stretching nih.gov |
| C=C (aromatic) | 1490-1558 | Stretching nih.gov |
| C-N | 1345 | Stretching nih.gov |
| Note: Frequencies are based on reported data for related heterocyclic compounds. nih.gov |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
For tetrahydroimidazo[1,2-a]pyrazine compounds, Electrospray Ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized without significant fragmentation, typically yielding a protonated molecular ion [M+H]⁺. nih.gov This allows for the precise determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized derivative.
Table 3: Example Mass Spectrometry Data for a Tetrahydroimidazo[1,2-a]pyrimidine Analog
| Technique | Ionization Mode | m/z Value | Interpretation |
| ESI-MS | Positive | 337.9 | [M+H]⁺ (Protonated Molecule) nih.gov |
| HRMS | ESI | - | Provides exact mass to confirm elemental composition |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds. ucl.ac.uk The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector measures the components as they elute from the column, generating a chromatogram. The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks. Both normal and reverse-phase HPLC methods are employed in the analysis of imidazo[1,2-a]pyrazine derivatives. ucl.ac.uk
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. semanticscholar.orgnih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. Different compounds travel up the plate at different rates, resulting in separation. The spots can be visualized under UV light. mdpi.com By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when a reaction is complete.
Elemental Analysis for Compound Characterization
Elemental analysis is a crucial analytical technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This data is instrumental in verifying the empirical formula of a synthesized molecule, such as 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, by comparing the experimentally determined elemental composition with the theoretically calculated values. A close correlation between the found and calculated percentages serves as a primary confirmation of the compound's purity and identity.
For a given tetrahydroimidazo[1,2-a]pyrazine derivative, the theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on its molecular formula and the atomic weights of its constituent elements. The synthesized compound is then subjected to combustion analysis, a common method for elemental analysis. In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are determined.
The congruence of these experimental values with the calculated percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis of the target compound.
To illustrate the application of this technique, consider the following hypothetical data for a representative tetrahydroimidazo[1,2-a]pyrazine derivative.
Interactive Data Table: Elemental Analysis of a Tetrahydroimidazo[1,2-a]pyrazine Derivative
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| Representative Tetrahydroimidazo[1,2-a]pyrazine Derivative | C₁₀H₁₄N₄ | C | 63.13 | 63.05 |
| H | 7.42 | 7.48 | ||
| N | 29.45 | 29.39 |
This table showcases how the experimentally "Found" percentages of Carbon, Hydrogen, and Nitrogen closely align with the "Calculated" theoretical values for a hypothetical derivative of the tetrahydroimidazo[1,2-a]pyrazine family. Such agreement is a critical checkpoint in the characterization of new chemical entities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
